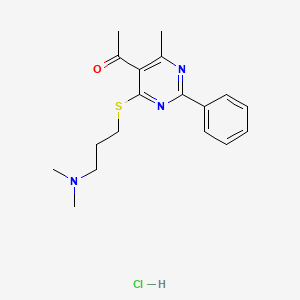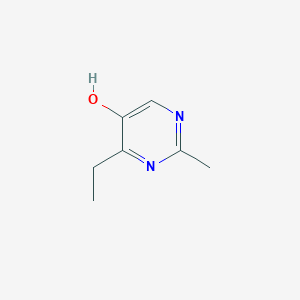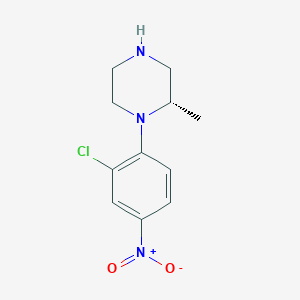
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitroaniline and (S)-2-methylpiperazine.
Nucleophilic Substitution: The 2-chloro-4-nitroaniline undergoes a nucleophilic substitution reaction with (S)-2-methylpiperazine. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like potassium carbonate.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and chloro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and bases like potassium carbonate.
Oxidation: Strong oxidizing agents, although specific conditions depend on the desired transformation.
Major Products Formed
Reduction: Formation of (S)-1-(2-Chloro-4-aminophenyl)-2-methylpiperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(S)-1-(2-Chloro-4-nitrophenyl)-2-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.
(S)-1-(2-Chloro-4-nitrophenyl)-2-phenylpiperazine: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(S)-1-(2-Chloro-4-nitrophenyl)-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring influences its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H14ClN3O2 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
(2S)-1-(2-chloro-4-nitrophenyl)-2-methylpiperazine |
InChI |
InChI=1S/C11H14ClN3O2/c1-8-7-13-4-5-14(8)11-3-2-9(15(16)17)6-10(11)12/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 |
InChI 键 |
SZDMFUWZPQKVAU-QMMMGPOBSA-N |
手性 SMILES |
C[C@H]1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
规范 SMILES |
CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


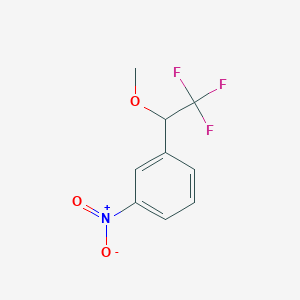
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
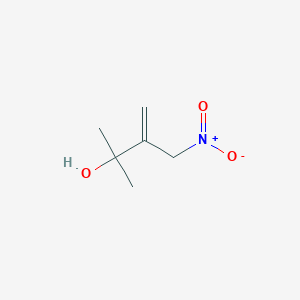
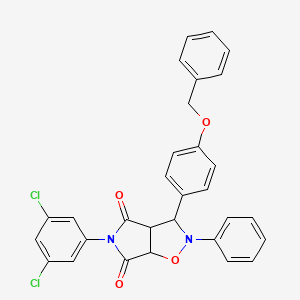

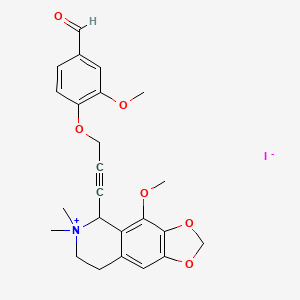
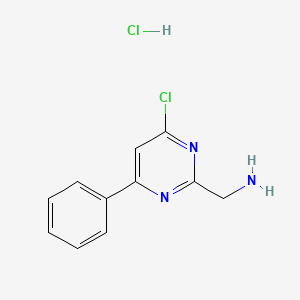

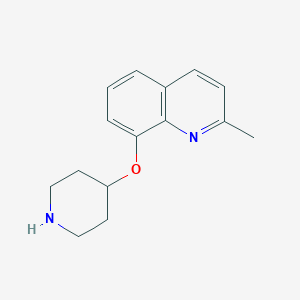
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)

